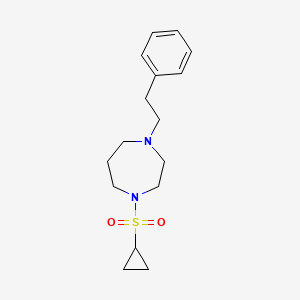
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Mecanismo De Acción
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane works by binding to specific receptors in the body, such as the serotonin and dopamine receptors. This binding initiates a cascade of biochemical reactions that result in the desired physiological or pharmacological effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anti-inflammatory and anti-cancer effects, as well as having the potential to reduce the risk of certain cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane has several advantages for use in lab experiments. It is a versatile compound, with a range of applications in the fields of chemistry, pharmaceuticals, and biochemistry. It is also relatively easy to synthesize, meaning it can be produced in large quantities. However, this compound is a relatively new compound, and there is still much to be learned about its effects and applications.
Direcciones Futuras
Given the versatility of 1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane, there are a wide range of potential future directions for research. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new materials, such as polymers, for use in various industries. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a range of diseases and conditions. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane can be synthesized in a number of ways. One method involves the reaction of 2-phenylethanol and cyclopropanesulfonyl chloride in the presence of sodium hydroxide. This reaction produces the desired product, this compound, in a yield of up to 94%. Another method involves the reaction of 2-phenylethyl bromide and cyclopropanesulfonyl chloride in the presence of sodium hydroxide. This reaction also produces the desired product in a yield of up to 94%.
Aplicaciones Científicas De Investigación
1-(cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as heterocyclic compounds and pharmaceuticals. It is also used in the development of new drugs, as it can be used to modify existing drugs to create new ones with improved efficacy. This compound has also been used in the development of new materials, such as polymers, for use in various industries.
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-phenylethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,16-7-8-16)18-11-4-10-17(13-14-18)12-9-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDIDCGKZTWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline](/img/structure/B6453437.png)
![7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline](/img/structure/B6453441.png)
![6-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline](/img/structure/B6453447.png)
![2-methyl-3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline](/img/structure/B6453458.png)
![2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453470.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6453472.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6453475.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6453476.png)
![3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6453487.png)
![4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6453489.png)
![6-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6453497.png)
![5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6453501.png)
![6-methyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6453503.png)
![7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6453515.png)